REACTION_CXSMILES
|
CC(CC)[O-:3].[Al+3].CC(CC)[O-].CC(CC)[O-].[CH2:17]([O:19][C:20](=O)[CH2:21][C:22](=O)C)[CH3:18].[CH3:26][CH:27]([CH3:32])[CH2:28][CH:29]([OH:31])[CH3:30].Cl>CC(C)CC(O)C.C(OCC(O)C)C>[CH3:26][CH:27]([CH3:32])[CH2:28][CH:29]([OH:31])[CH3:30].[CH2:17]([O:19][CH2:20][CH:21]([OH:3])[CH3:22])[CH3:18] |f:0.1.2.3,7.8|
|
Name
|
aluminum sec-butoxide
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
|
Name
|
|
Quantity
|
4.56 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
4-methyl-2-pentanol 1-ethoxy-2-propanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(CC(C)O)C.C(C)OCC(C)O
|
Name
|
aluminum sec-butoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a uniform solution
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for some time
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCC(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(CC)[O-:3].[Al+3].CC(CC)[O-].CC(CC)[O-].[CH2:17]([O:19][C:20](=O)[CH2:21][C:22](=O)C)[CH3:18].[CH3:26][CH:27]([CH3:32])[CH2:28][CH:29]([OH:31])[CH3:30].Cl>CC(C)CC(O)C.C(OCC(O)C)C>[CH3:26][CH:27]([CH3:32])[CH2:28][CH:29]([OH:31])[CH3:30].[CH2:17]([O:19][CH2:20][CH:21]([OH:3])[CH3:22])[CH3:18] |f:0.1.2.3,7.8|
|
Name
|
aluminum sec-butoxide
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
|
Name
|
|
Quantity
|
4.56 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
4-methyl-2-pentanol 1-ethoxy-2-propanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(CC(C)O)C.C(C)OCC(C)O
|
Name
|
aluminum sec-butoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a uniform solution
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for some time
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCC(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(CC)[O-:3].[Al+3].CC(CC)[O-].CC(CC)[O-].[CH2:17]([O:19][C:20](=O)[CH2:21][C:22](=O)C)[CH3:18].[CH3:26][CH:27]([CH3:32])[CH2:28][CH:29]([OH:31])[CH3:30].Cl>CC(C)CC(O)C.C(OCC(O)C)C>[CH3:26][CH:27]([CH3:32])[CH2:28][CH:29]([OH:31])[CH3:30].[CH2:17]([O:19][CH2:20][CH:21]([OH:3])[CH3:22])[CH3:18] |f:0.1.2.3,7.8|
|
Name
|
aluminum sec-butoxide
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
|
Name
|
|
Quantity
|
4.56 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
4-methyl-2-pentanol 1-ethoxy-2-propanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(CC(C)O)C.C(C)OCC(C)O
|
Name
|
aluminum sec-butoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC([O-])CC.[Al+3].CC([O-])CC.CC([O-])CC
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a uniform solution
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for some time
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCC(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |